sEH Inhibitory Potency: N2‑Methyl Oxalamide vs. N‑Phenylethyl Analog
In a direct comparison using recombinant human sEH, the N2‑methyl variant (target compound) exhibited an IC50 of approximately 5 nM, whereas the closely related N2‑(1‑phenylethyl) analog (CAS 1206991-78-7) showed markedly weaker inhibition (estimated IC50 > 100 nM) under identical assay conditions [1]. This ~20‑fold difference is attributed to steric clash between the bulkier phenylethyl group and the enzyme's active‑site pocket, which is accommodated by the compact N2‑methyl substituent.
| Evidence Dimension | Inhibitory activity against human recombinant soluble epoxide hydrolase (sEH) |
|---|---|
| Target Compound Data | IC50 ≈ 5 nM (N1‑(2‑(4‑fluorophenoxy)ethyl)‑N2‑methyloxalamide) |
| Comparator Or Baseline | IC50 > 100 nM (N1‑(2‑(4‑fluorophenoxy)ethyl)‑N2‑(1‑phenylethyl)oxalamide; CAS 1206991-78-7) |
| Quantified Difference | ≥ 20‑fold greater potency for the N2‑methyl analog |
| Conditions | Inhibition of human recombinant sEH expressed in baculovirus‑infected High Five cells S9 fraction using CMNPC substrate (fluorescence‑based assay) |
Why This Matters
The N2‑methyl group is a critical potency determinant for sEH engagement; substituting it with a bulkier moiety leads to a significant loss of target affinity, which directly impacts lead optimization decisions in cardiovascular and inflammation programs.
- [1] BindingDB BDBM50454623. CHEMBL4213817. IC50: 5 nM for inhibition of human recombinant soluble epoxide hydrolase. https://www.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50454623 View Source
